N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-2-25(22,23)13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)24-17/h3-8,10H,2,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIYVAXBIYEEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the benzothiazole family, which is known for diverse biological activities. The synthesis typically involves the following steps:
- Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.
- Chlorination : The introduction of the chloro group can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
- Acetamide Formation : The final structure is obtained by reacting the benzothiazole derivative with 4-(ethanesulfonyl)phenyl acetamide .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological processes:
- Enzyme Inhibition : It has been shown to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways. Dual inhibition of these enzymes can lead to enhanced analgesic effects without the common side effects associated with traditional analgesics .
- Antimicrobial Activity : Preliminary studies suggest that compounds in this class exhibit antibacterial properties by targeting bacterial DNA gyrase, essential for DNA replication.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive effects in animal models. A study demonstrated that doses effective for pain relief did not impair voluntary locomotor activity, suggesting a favorable safety profile compared to conventional opioids .
Case Studies
- Pain Model Studies : In a controlled study involving rats, administration of this compound resulted in a notable reduction in pain responses without affecting normal behavior. This highlights its potential as a safer alternative for pain management .
- In Vitro Studies : Various in vitro assays have shown that this compound effectively inhibits FAAH with low nanomolar potency, indicating its potential utility in treating conditions related to endocannabinoid signaling .
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antinociceptive | Inhibition of sEH and FAAH | |
| Antimicrobial | Inhibition of DNA gyrase | |
| Behavioral Safety | No adverse locomotor effects |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications on the benzothiazole core can significantly influence biological activity. For example, introducing trifluoromethyl groups at specific positions on the aromatic rings has been shown to enhance enzyme inhibition while maintaining metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide, highlighting substituent variations and their implications:
Key Observations :
- Lipophilicity: Chloro and trifluoromethyl substituents increase logP values, favoring membrane permeability, while ethoxy or phenoxy groups balance hydrophilicity .
Comparison of Yields :
- The target compound’s synthesis likely involves multi-step sulfonylation, which may reduce yields (e.g., 42–86% yields for similar compounds in ).
- Simpler analogues, such as N-(6-methylbenzothiazol-2-yl)-2-phenylacetamide, achieve higher yields (up to 86%) due to fewer reactive steps .
Physicochemical and Crystallographic Data
- Melting Points: Chloro and sulfonyl substituents increase melting points (e.g., 204–206°C for compound 54 in vs. 156–158°C for phenoxy analogues ).
- Crystal Packing : Intermolecular hydrogen bonds (N–H⋯N/O) stabilize crystal lattices, as seen in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A common approach includes:
Amide Coupling : React 6-chloro-1,3-benzothiazol-2-amine with 2-(4-ethanesulfonylphenyl)acetic acid using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane or DMF.
Base and Solvent : Triethylamine is added to neutralize HCl byproducts.
Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) to ensure completion .
- Optimization : Yields improve under reflux (40–60°C) and inert atmospheres. Post-reaction purification via column chromatography or recrystallization (ethanol/water) enhances purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonyl groups at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 436.54) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) for absolute configuration confirmation .
Q. What primary biological targets are associated with this compound, and what assays are used to evaluate its activity?
- Methodological Answer :
- Targets : Cancer-related enzymes (e.g., topoisomerases), microbial proteins, and apoptosis regulators.
- Assays :
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to determine IC50 values (reported in micromolar ranges) .
- Antimicrobial : Broth microdilution for MIC determination against E. coli or S. aureus .
- Enzyme Inhibition : Fluorescence-based assays for IC50 against purified enzymes (e.g., COX-2) .
Advanced Research Questions
Q. How can reaction intermediates and byproducts be minimized during the synthesis of this compound?
- Methodological Answer :
- Protection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during coupling steps.
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing side reactions.
- Purification : Flash chromatography with gradients (e.g., hexane/ethyl acetate) removes unreacted starting materials .
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole acetamide derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH, serum concentration).
- Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting bioactivity .
- Structural Analogs : Compare activity trends across derivatives (e.g., chloro vs. nitro substituents) to identify SAR patterns .
Q. What computational approaches predict the binding affinity of this compound to cancer-related enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II). Key residues (e.g., Asp/Glu) often form hydrogen bonds with the sulfonyl group .
- MD Simulations : GROMACS simulations assess stability of ligand-enzyme complexes over 100 ns trajectories.
- QSAR Models : Correlate substituent electronegativity with IC50 values to guide structural optimization .
Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties, and what modifications enhance bioavailability?
- Methodological Answer :
- Role of Sulfonyl : Increases solubility via polar interactions but may reduce membrane permeability.
- Modifications :
- Prodrug Design : Esterify sulfonyl groups to improve lipophilicity, with enzymatic cleavage in vivo.
- Cyclodextrin Complexation : Enhances aqueous solubility without structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
